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Lnfp I

Cat. No.: B11829438
M. Wt: 853.8 g/mol
InChI Key: FZIVHOUANIQOMU-YIHIYSSUSA-N
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Description

Context of Human Milk Oligosaccharides (HMOs) as a Research Domain

Human milk oligosaccharides represent the third most abundant solid component of human milk, following lactose (B1674315) and lipids. mdpi.comtandfonline.com Their concentrations are estimated to be between 5 and 15 grams per liter in mature milk. nih.gov Unlike the primary nutritional components of milk, HMOs are largely indigestible by the infant. Instead, they function as prebiotics, selectively promoting the growth of beneficial bacteria in the infant's gut, particularly Bifidobacterium species. nih.gov

The biological functions of HMOs are multifaceted and extend beyond their prebiotic role. Research has demonstrated their involvement in:

Preventing infections: HMOs can act as decoys, inhibiting the attachment of pathogens to intestinal surfaces. nih.gov

Modulating the immune system: They can directly and indirectly influence the development and function of the infant's immune system. mdpi.com

Supporting brain development: Certain HMOs are believed to contribute to cognitive development. tandfonline.comnih.gov

The composition of HMOs is complex and varies significantly among individuals, influenced by genetic factors such as the secretor and Lewis blood group systems. nih.gov Over 200 different HMO structures have been identified, all of which are derived from a lactose core and built from five basic monosaccharides: D-glucose (Glc), D-galactose (Gal), N-acetylglucosamine (GlcNAc), L-fucose (Fuc), and N-acetylneuraminic acid (Neu5Ac). mdpi.comresearchgate.net

Significance of Lacto-N-fucopentaose I (LNFP I) as a Fucosylated Human Milk Oligosaccharide

Lacto-N-fucopentaose I is a prominent fucosylated HMO, meaning it contains one or more fucose sugar units. glyxera.com Fucosylated HMOs are a major category of these complex sugars and play crucial roles in the biological activities attributed to HMOs. nih.gov this compound is particularly abundant in the milk of mothers who are "secretors," a genetic trait that determines the presence of specific fucosyltransferase enzymes. nih.gov In secretor mothers, this compound is among the most common HMOs. nih.gov

The significance of this compound lies in its specific biological activities, which have been the subject of extensive research. Studies have indicated that this compound possesses antiviral and antibacterial properties. medchemexpress.com For instance, it has been shown to inhibit the proliferation of enterovirus 71. researchgate.net Furthermore, this compound is recognized for its ability to modulate the intestinal microbiota, which in turn can influence the development of the immune system. medchemexpress.comdsm-firmenich.com

The structural makeup of this compound is a pentasaccharide, composed of L-fucose, D-galactose, N-acetylglucosamine, and D-glucose. food.gov.uk Its specific linkages and arrangement of these monosaccharides are what define its unique structure and function.

Structural Isomerism and Complexity of Lacto-N-fucopentaose Variants (e.g., this compound, II, III, V, VI)

The complexity of HMOs is exemplified by the existence of structural isomers for many of these compounds. Lacto-N-fucopentaose is no exception, with several known isomers including this compound, LNFP II, LNFP III, LNFP V, and LNFP VI. nih.gov These isomers share the same chemical formula (C32H55NO25) and molecular weight (853.77 g/mol ) but differ in the arrangement and linkages of their constituent monosaccharides. researchgate.netcarbosynusa.com

This structural isomerism has significant biological implications, as even subtle differences in structure can lead to distinct functional properties. The challenge for researchers lies in separating and identifying these individual isomers to understand their specific roles. nih.gov Advanced analytical techniques such as mass spectrometry and ion mobility spectrometry are crucial tools in distinguishing between these closely related structures. nih.gov

The table below summarizes the key characteristics of Lacto-N-fucopentaose I and highlights its isomeric complexity.

Property Details
Compound Name Lacto-N-fucopentaose I (this compound)
Synonyms Fuc-a-1,2-Gal-b-1,3-GlcNAc-b-1,3-Gal-b-1,4-Glc, Blood group O(H) type I determinant carbosynusa.com
CAS Number 7578-25-8 carbosynusa.com
Molecular Formula C32H55NO25 carbosynusa.com
Molecular Weight 853.77 g/mol carbosynusa.com
Type Fucosylated Human Milk Oligosaccharide glyxera.com
Known Isomers This compound, LNFP II, LNFP III, LNFP V, LNFP VI nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H55NO25 B11829438 Lnfp I

Properties

Molecular Formula

C32H55NO25

Molecular Weight

853.8 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C32H55NO25/c1-7-14(39)18(43)22(47)30(50-7)58-27-19(44)15(40)9(3-34)54-32(27)56-25-13(33-8(2)38)29(52-10(4-35)16(25)41)57-26-17(42)11(5-36)53-31(23(26)48)55-24-12(6-37)51-28(49)21(46)20(24)45/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16+,17-,18+,19-,20+,21+,22-,23+,24+,25+,26-,27+,28?,29-,30-,31-,32-/m0/s1

InChI Key

FZIVHOUANIQOMU-YIHIYSSUSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O)O)O)O

Origin of Product

United States

Advanced Methodologies for Lnfp I Synthesis

Chemoenzymatic and Enzymatic Synthesis Approaches

Enzymatic and chemoenzymatic strategies offer advantages over traditional chemical synthesis, such as high stereo- and regioselectivity, milder reaction conditions, and reduced need for protecting groups researchgate.net. These methods typically involve glycosyltransferases or glycosidases to construct the specific glycosidic linkages found in LNFP I. researchgate.net

Discovery and Characterization of Specific Fucosyltransferases (e.g., α1,2-FucT, GH29B α-1,3/4-l-Fucosidases)

The synthesis of this compound relies on the activity of α1,2-fucosyltransferases (α1,2-FucTs), which catalyze the transfer of L-fucose from GDP-L-fucose to the N-acetylglucosamine moiety of the lacto-N-tetraose (LNT) skeleton with an α1,2 linkage. nih.gov These enzymes are classified within the glycosyltransferase family 11 (GT11) in the CAZy database. nih.gov

Several bacterial α1,2-FucTs have been identified and characterized for their potential in this compound synthesis, including those from Helicobacter pylori (FutC), Escherichia coli (various strains), and Thermosynechococcus elongatus (Te2FT). nih.govacs.orgnih.gov Screening efforts aim to identify enzymes with high catalytic efficiency and desired substrate specificity to minimize byproduct formation, such as 2'-fucosyllactose (B36931) (2'-FL), which can result from fucose transfer to lactose (B1674315) instead of LNT. nih.gov For instance, FutC from Helicobacter pylori has been identified as an optimal catalyst for this compound biosynthesis in some engineered E. coli strains. acs.org

While α-L-fucosidases (GH29 and GH95 families) primarily catalyze the hydrolysis of fucosidic linkages, some members, particularly from the GH29 family, can also catalyze transglycosylation reactions, offering an alternative route for oligosaccharide synthesis asm.orgnih.gov. GH29B α-1,3/4-L-fucosidases (EC 3.2.1.111) have been shown to catalyze the formation of other fucosylated HMOs like LNFP II and LNFP III through transfucosylation reactions using appropriate donor and acceptor substrates. researchgate.netresearchgate.net Although primarily associated with α1,3/4 linkages, the potential for engineered GH29B enzymes or specific conditions to contribute to α1,2 fucosylation or related steps in this compound synthesis pathways is an area of research. GH29 enzymes generally exhibit broad substrate specificities, covering various fucosylated linkages. portlandpress.com

One-Pot Multienzyme (OPME) Systems for High-Yield Production

One-pot multienzyme (OPME) systems integrate multiple enzymatic steps within a single reaction vessel, streamlining the synthesis process and improving efficiency. miami.eduresearchgate.net This approach is particularly advantageous for complex oligosaccharides like this compound, which require sequential glycosylation reactions. researchgate.net

In OPME systems for this compound synthesis, enzymes responsible for the synthesis of the sugar nucleotide donor (GDP-L-fucose) from simple precursors are combined with the α1,2-fucosyltransferase and the LNT acceptor molecule. rsc.org For example, an efficient OPME system for gram-scale synthesis of this compound utilized a novel α1,2-fucosyltransferase from Thermosynechococcus elongatus (Te2FT) along with enzymes for in situ generation of GDP-L-fucose. nih.govmiami.edu This system achieved high yields (95%) of this compound. nih.gov The use of OPME systems with in situ donor regeneration from inexpensive monosaccharides and nucleoside triphosphates is a key strategy for economically feasible production. researchgate.net

Enzyme Kinetics and Reaction Optimization (e.g., pH, Transfucosylation versus Hydrolysis)

Understanding enzyme kinetics is crucial for optimizing enzymatic synthesis reactions. Parameters such as substrate concentration (Km), maximum reaction velocity (Vmax), and catalytic efficiency (kcat/Km) provide insights into enzyme activity and substrate affinity. libretexts.org These parameters are influenced by factors including pH, temperature, and the presence of cofactors or inhibitors. libretexts.org

For fucosyltransferases and fucosidases used in this compound synthesis, optimizing reaction conditions is essential to favor the desired transfucosylation reaction (formation of the glycosidic bond) over competing hydrolysis (breakdown of the donor or product). nih.gov The balance between transfucosylation and hydrolysis (T/H ratio) can be modulated by factors such as pH, temperature, and substrate concentration. nih.gov For instance, studies on GH29B α-1,3/4-L-fucosidases have investigated the effect of pH on the T/H balance to improve yields of transfucosylation products. nih.gov While specific kinetic data for α1,2-FucTs in the context of this compound synthesis are often embedded within broader studies, the principles of enzyme kinetics are universally applied to determine optimal substrate and enzyme concentrations, reaction times, and environmental conditions for maximum product yield and minimal byproduct formation. numberanalytics.com

Protein Engineering for Enhanced Specificity and Titer

Protein engineering plays a vital role in improving the performance of enzymes used in this compound synthesis. Modifications to enzyme structure can enhance catalytic efficiency, improve substrate specificity, increase stability, and reduce unwanted side reactions like hydrolysis. nih.gov

Rational design and directed evolution approaches are employed to engineer fucosyltransferases and fucosidases. nih.gov For α1,2-FucTs, engineering efforts have focused on reducing the competitive transfer of fucose to lactose, thereby minimizing 2'-FL byproduct formation and increasing this compound purity. nih.gov By analyzing enzyme structure and performing docking simulations with different ligands, researchers can design variants with altered substrate binding sites or catalytic residues. nih.gov For example, protein engineering of an α1,2-FucT from Francisella sp. FSC1006 resulted in variants with significantly reduced 2'-FL production while maintaining comparable this compound yields. nih.gov These designs involved substitutions in loop regions or specific residues influencing substrate binding. nih.gov Similarly, protein engineering strategies for glycoside hydrolases (like fucosidases) can involve modifying catalytic residues, targeting subsite mutations, or engineering loops near the active site to enhance transglycosylation activity and improve yields of desired oligosaccharides. nih.govresearchgate.net

Microbial Cell Factory Engineering for this compound Biosynthesis

Engineered microorganisms, particularly Escherichia coli, serve as promising cell factories for the biosynthesis of this compound. acs.orgnih.gov This approach leverages the metabolic machinery of the host organism to produce the target oligosaccharide through a series of enzymatic steps. acs.org

Metabolic Pathway Rational Design in Engineered Microorganisms (e.g., Escherichia coli)

Metabolic pathway rational design involves modifying the host organism's metabolic network to channel carbon flux towards the synthesis of this compound and its precursors. nih.gov In Escherichia coli, a de novo pathway for this compound synthesis from a primary substrate like lactose involves multiple enzymatic reactions. acs.org

The biosynthesis typically proceeds through the formation of precursor oligosaccharides such as lacto-N-tetraose II (LNT II) and lacto-N-tetraose (LNT). acs.org Key enzymes involved in this pathway include β-1,3-N-acetylglucosaminyltransferase (LgtA), β-1,3-galactosyltransferase (WbdO), and α-1,2-fucosyltransferase (FutC or similar). acs.orgacs.org Rational design strategies involve the introduction and optimization of these heterologous genes, as well as modifications to endogenous pathways. acs.org

Strategies employed in engineering E. coli for high-efficiency this compound production include:

Chromosomal integration of key enzyme genes to create stable, plasmid-free strains. acs.orgacs.org

Optimization of gene expression levels by modifying promoter and ribosome binding site (RBS) strength to balance metabolic flux and minimize intermediate accumulation. acs.org

Knocking out genes associated with competitive bypass pathways that divert precursors away from this compound synthesis. acs.orgresearchgate.net

Enhancing the supply and regeneration of intracellular cofactors (e.g., GDP-L-fucose, UDP-GlcNAc, UDP-Gal) required by the glycosyltransferases. acs.orgacs.org

Screening and selecting highly efficient microbial α1,2-fucosyltransferases. acs.org

Research findings demonstrate significant progress in achieving high this compound titers in engineered E. coli. For instance, one study reported a strain capable of producing 77 g/L of this compound in fed-batch fermentation, representing a high yield for this complex oligosaccharide. acs.orgacs.org Another study achieved 35.1 g/L in fed-batch cultivation and also addressed the issue of residual precursor oligosaccharides (LNT II and LNT) by coexpressing specific glycosidases to improve product purity. acs.org

Despite these successes, challenges remain, such as intracellular accumulation of this compound, suggesting the need for transporter engineering, and the need for dynamic metabolic flux regulation to balance cell growth and product synthesis during fermentation. acs.org

Below is a table summarizing some research findings on this compound production in engineered E. coli:

Engineered E. coli StrainFermentation TypeThis compound Titer (g/L)Precursor Conversion Efficiency (LNT to this compound)Reference
Engineered strain LNP40Fed-batch7793.05% acs.orgacs.org
Engineered strainFed-batch35.1Not specified acs.org
Engineered strain BL21(DE3)Fed-batch2.1132.55% researchgate.netnih.govresearchgate.net
Engineered strainShake-flask3.29Not specified acs.org
Engineered strainShake-flask4.42Not specified acs.org

This table highlights the varying production efficiencies achieved through different metabolic engineering strategies and fermentation conditions.

Strategies for Byproduct Reduction (e.g., 2'-Fucosyllactose) and Purity Enhancement

To address the issue of byproduct formation, several strategies have been developed. One approach involves the careful screening and selection of highly specific α1,2-fucosyltransferases. Enzymes with strict acceptor substrate specificity for type 1 structures (Galβ1-3GlcNAc), characteristic of LNT, are preferred as they exhibit reduced activity towards lactose. wikipedia.orgnih.govnih.gov Protein engineering of α1,2-fucosyltransferases has also proven effective in decreasing 2'-FL production while maintaining comparable levels of this compound synthesis. unt.ba This involves modifying the enzyme structure to enhance its selectivity for the LNT substrate over lactose.

Beyond minimizing byproduct formation during the synthesis reaction, achieving high purity of this compound necessitates the removal of residual precursor molecules such as Lacto-N-triose II (LNTri II) and Lacto-N-tetraose (LNT). wikipedia.orgnih.gov Strategies for eliminating these intermediates include further cultivation of the production strain with recombinant enzymes like β-N-acetylhexosaminidase and lacto-N-biosidase, which can hydrolyze the residual LNTri II and LNT. wikipedia.orgnih.gov Downstream processing, involving purification and isolation steps, is also crucial to obtain a highly pure this compound product from the fermentation broth. nih.govbiosynth.com

Precursor Management in Biosynthesis (e.g., Lacto-N-tetraose, Lacto-N-triose II)

The biosynthesis of this compound in engineered microbial hosts, such as Escherichia coli, typically proceeds through a pathway involving sequential enzymatic steps starting from lactose. nih.govnih.gov Lactose is initially converted to Lacto-N-triose II (LNTri II) through the action of β-1,3-N-acetylglucosaminyltransferase. nih.govidrblab.net LNTri II is then elongated to Lacto-N-tetraose (LNT) by β-1,3-galactosyltransferase. nih.govnih.govidrblab.net Finally, LNT serves as the direct precursor for this compound, with α1,2-fucosyltransferase catalyzing the addition of fucose. unt.banih.govfda.gov

Efficient management of these precursor molecules is paramount for maximizing this compound yield and purity. Bottlenecks in the metabolic pathway, such as suboptimal conversion rates of LNTri II to LNT, can lead to the accumulation of intermediates and limit the final product titer. nih.gov

Detailed research findings highlight the impact of these strategies on this compound production and precursor levels. For instance, one study demonstrated that an engineered strain produced 35.1 g/L of this compound in fed-batch cultivation, with residual LNTri II and LNT being eliminated by coexpressing specific enzymes. wikipedia.orgnih.gov Another study reported achieving 77 g/L this compound with a high LNT-to-LNFP I conversion efficiency of 93.05% through multidimensional optimization strategies, including copy number balancing and promoter-RBS engineering. fda.gov The accumulation of LNTri II and LNT intermediates was significantly reduced (by 65.04% and 33.33%, respectively) in strains with increased copy numbers of wbdO and futC genes, although this did not always directly translate to improved this compound yield in all cases. nih.gov

The following table summarizes some reported production titers and conversion efficiencies:

Engineered Strain/StrategyCultivation MethodThis compound Titer (g/L)LNT-to-LNFP I Conversion Efficiency (%)Residual Intermediates Eliminated?Source
Engineered E. coli strainShake-flask4.42-Yes (LNTri II, LNT) wikipedia.orgnih.gov
Engineered E. coli strainFed-batch35.1-Yes (LNTri II, LNT) wikipedia.orgnih.gov
Engineered E. coli with multidimensional optimization (including copy number balancing)Fed-batch7793.05Not explicitly stated for this titer fda.gov
Engineered E. coli strain LNP2Fed-batch35.50-Not explicitly stated nih.gov

Emerging Synthetic Strategies for Complex Fucosylated Oligosaccharides

The demand for complex fucosylated oligosaccharides like this compound is driving the exploration of novel and more efficient synthetic strategies. While traditional chemical synthesis faces inherent limitations for large-scale production of complex glycans cenmed.comcenmed.comontosight.ai, biocatalytic methods, particularly those involving microbial fermentation and enzymatic synthesis, are at the forefront of emerging strategies. wikipedia.orgwikipedia.orgwikidata.orgcenmed.comnih.govnih.govunt.ba

Metabolic engineering of microbial hosts, predominantly Escherichia coli, has become a major platform for the production of this compound and other HMOs. wikipedia.orgwikipedia.orgwikidata.orgcenmed.comnih.govnih.govunt.ba This involves designing and optimizing intracellular pathways for efficient synthesis, including enhancing the supply of activated sugar donors like GDP-L-fucose and balancing the expression of glycosyltransferases. nih.govfda.govglyxera.com

Enzymatic synthesis, utilizing isolated or partially purified enzymes, offers an alternative or complementary approach. Transfucosylation reactions catalyzed by regiospecific α-L-fucosidases are being investigated for the in vitro synthesis of complex fucosylated oligosaccharides. wikipedia.orgwikidata.org Protein engineering of these enzymes is crucial to improve their catalytic efficiency and specificity, favoring transglycosylation over hydrolysis. cenmed.comwikipedia.org

Chemo-enzymatic synthesis, which combines the strengths of chemical and enzymatic methods, is also a promising avenue. cenmed.comontosight.ainih.gov This approach can leverage chemical synthesis for the preparation of specific precursors or building blocks, followed by enzymatic reactions for the stereoselective glycosylation steps that are challenging to achieve chemically.

The continuous screening and identification of novel glycosyltransferases with desired activity and specificity from diverse microbial sources are also critical for developing improved synthetic routes. wikipedia.orgnih.govunt.bafda.gov These efforts contribute to expanding the enzymatic toolbox available for complex oligosaccharide synthesis.

Sophisticated Analytical Techniques for Lnfp I Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide the initial fingerprints for LNFP I. The ¹H NMR spectrum reveals key information through the chemical shifts and coupling constants of anomeric protons, which are typically found in a well-resolved region of the spectrum. These signals are characteristic of the type of monosaccharide and the stereochemistry of the glycosidic linkage (α or β). Other protons, such as the methyl group protons of the fucose residue, also provide diagnostic signals.

The ¹³C NMR spectrum complements the proton data, with each carbon atom in the molecule producing a distinct signal. The chemical shifts of anomeric carbons are particularly informative for determining linkage positions and anomeric configuration. The complete and accurate assignment of all ¹H and ¹³C chemical shifts is fundamental for structural confirmation and is often achieved through comparison with data from established databases and computational prediction programs nih.gov.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Key Residues in this compound Note: Exact chemical shifts can vary slightly based on experimental conditions (e.g., solvent, temperature, pH).

Monosaccharide Residue Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
α-L-Fuc H-1 ~5.12 ~100.5
H-5 ~4.25 ~69.0
H-6 (CH₃) ~1.20 ~16.5
β-D-Gal (linked to GlcNAc) H-1 ~4.65 ~104.2
β-D-GlcNAc H-1 ~4.75 ~103.5
N-Acetyl (CH₃) ~2.05 ~23.0
β-D-Gal (linked to Glc) H-1 ~4.55 ~104.0
α/β-D-Glc (reducing end) H-1 (α) ~5.22 ~92.8

Due to significant signal overlap in 1D spectra of complex oligosaccharides, 2D NMR experiments are essential for unambiguous resonance assignment and structural elucidation nih.govresearchgate.net.

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) : These experiments are used to identify proton-proton correlations within the same monosaccharide spin system. A COSY spectrum reveals protons that are directly coupled (typically over two or three bonds), allowing for a stepwise walk-through of the sugar ring protons starting from the anomeric signal. TOCSY extends this by revealing correlations between all protons within a single sugar residue, effectively identifying all protons belonging to a specific monosaccharide unit nih.govscience.govresearchgate.net.

Nuclear Overhauser Effect Spectroscopy (NOESY) : This technique identifies protons that are close in space, providing information about the three-dimensional structure and, crucially, the linkages between different monosaccharide units. Cross-peaks in a NOESY spectrum between protons from different residues (e.g., between H-1 of fucose and H-2 of galactose in this compound) confirm their spatial proximity and thus the glycosidic linkage site science.gov.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates the chemical shifts of protons with their directly attached carbons (¹³C) or nitrogens (¹⁵N). This is a powerful method for assigning carbon signals based on their known proton assignments and is particularly useful for resolving overlap in the crowded regions of both ¹H and ¹³C spectra nih.govresearchgate.netscience.gov.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC detects longer-range correlations between protons and carbons (typically over two to four bonds). This is critical for determining the glycosidic linkage positions by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue. It also helps in confirming the sequence of monosaccharides in the oligosaccharide chain nih.govresearchgate.netscience.gov.

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration and purity of compounds without the need for an identical reference standard for calibration. For this compound, ¹H-qNMR can be used for assay determination by integrating the signal of a unique, well-resolved proton (e.g., from the fucose methyl group) and comparing it to the integral of a certified internal standard of known concentration elicityl-oligotech.com. This method is highly accurate, precise, and requires minimal sample preparation, making it a valuable tool for quality control in the production of this compound nih.gov. The development of specialized algorithms can help overcome spectral overlap with impurities, further enhancing the reliability of qNMR in complex food matrices nih.govsemanticscholar.org.

Mass Spectrometry (MS) for Identification and Isomer Differentiation

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis. It is particularly crucial for distinguishing between isomers, which have identical masses.

Combining liquid chromatography with mass spectrometry is a standard approach for analyzing complex mixtures of human milk oligosaccharides (HMOs), including this compound food.gov.ukmasonaco.org. LC separates the different oligosaccharides in a mixture based on their physicochemical properties. Subsequent analysis by MS provides the mass-to-charge ratio (m/z) of the intact molecule, confirming its elemental composition. For this compound, the sodiated ion [M+Na]⁺ is often observed at an m/z of 876.3 nih.govnih.gov.

Tandem mass spectrometry (MS/MS) is used to generate structurally informative fragment ions. The precursor ion of interest (e.g., m/z 876.3 for this compound) is isolated and then fragmented, typically through collision-induced dissociation (CID). The resulting fragmentation pattern is a fingerprint that can be used to identify the compound and differentiate it from its isomers nih.gov. For example, CID of this compound produces a diagnostic C₂ fragment ion at m/z 349.0, which helps distinguish it from its isomer LNFP II nih.gov. More advanced fragmentation techniques, such as helium charge transfer dissociation (He-CTD), can produce additional cross-ring fragments that provide more detailed information on the location of the fucose unit and the linkage positions between monosaccharides nih.gov.

Table 2: Key Diagnostic MS/MS Fragment Ions for this compound Differentiation

Precursor Ion (m/z) Fragmentation Method Diagnostic Fragment Ion (m/z) Structural Implication
876.3 ([M+Na]⁺) CID 349.0 (C₂) Helps distinguish this compound from LNFP II nih.gov

Ion Mobility Spectrometry (IMS) is a powerful gas-phase separation technique that adds another dimension of analysis to MS. IMS separates ions based on their size, shape, and charge, allowing for the differentiation of isomers that are indistinguishable by mass alone frontiersin.org. When coupled with MS (IMS-MS), it can resolve different LNFP isomers, such as this compound and LNFP V, which may be difficult to separate chromatographically nih.gov.

High-resolution IMS platforms can distinguish between even subtly different glycan isomers nih.gov. While some isomers may still show overlapping arrival time distributions, IMS significantly reduces the complexity of the mixture nih.govacs.org. The technique can even be used to separate the fragment ions produced during MS/MS, which, when combined with techniques like cryogenic IR spectroscopy, allows for the unambiguous identification of fragments and reconstruction of the original precursor isomer's structure nih.gov. This capability is crucial for characterizing the vast isomeric diversity of HMOs in biological samples nih.govnih.gov.

Infrared (IR) Spectroscopy Coupled with MS for Structural Assignment

Infrared (IR) spectroscopy, particularly when coupled with mass spectrometry (MS), has emerged as a powerful tool for the unambiguous structural assignment of complex glycan isomers like this compound. nih.govacs.org Conventional MS techniques alone often struggle to differentiate between subtle isomeric forms. nih.gov The addition of IR spectroscopy provides a diagnostic "fingerprint" based on the molecule's vibrational modes, which are highly sensitive to the slightest structural variations, including the stereochemistry of glycosidic linkages. nih.govresearchgate.net

Recent advancements utilize cryogenic IR spectroscopy, where ions are cooled to low temperatures (e.g., 40 K) and tagged with weakly bound molecules like nitrogen. nih.gov This process, known as messenger-tagging, reduces spectral congestion and provides higher resolution spectra. researchgate.net When combined with ion mobility spectrometry (IMS), which separates ions based on their size and shape, this approach allows for the measurement of isomerically pure species. nih.govacs.org

Researchers have successfully built spectral databases of cryogenic IR spectra for various HMO isomers, including five lacto-N-fucopentaose (LNFP) isomers. nih.govacs.org By comparing the experimental IR spectrum of an unknown analyte or a mixture against this database, the specific isomeric components can be identified with high confidence. nih.govacs.org For instance, in a mixture of LNFP isomers, the IR spectrum can confirm the presence of this compound, even when it co-elutes or overlaps with other isomers like LNFP II and III in IMS. acs.org

Technique Principle Application to this compound Key Findings
Cryogenic IR Spectroscopy with IMS-MSMeasures vibrational spectra of cold, mass-selected ions to obtain a unique structural fingerprint.Unambiguous identification of this compound in mixtures of its isomers (e.g., LNFP II, III, V). nih.govacs.orgThe IR spectrum provides a diagnostic fingerprint that can distinguish between subtly different glycan isomers where MS or IMS alone may fail. nih.govresearchgate.net

High-Performance Chromatographic and Electrophoretic Methods

High-performance separation techniques are fundamental to the analysis of this compound, enabling its separation from other complex oligosaccharides in biological samples like human milk. These methods exploit different physicochemical properties of the molecules to achieve resolution.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a major and widely utilized technique for the analysis of oligosaccharides, including HMOs. lcms.cznih.gov This method is particularly well-suited for carbohydrates as it does not require derivatization and offers high sensitivity. nih.gov The separation occurs on a high-pH anion-exchange column (e.g., CarboPac PA-1), where the slightly acidic nature of sugar hydroxyl groups allows them to be retained and separated as anions under alkaline conditions. rug.nlacs.org

Pulsed Amperometric Detection involves applying a series of potential pulses to a gold electrode, which facilitates the sensitive detection of carbohydrates as they are oxidized on the electrode surface. nih.gov HPAEC-PAD has been successfully applied to the quantification of various HMOs, demonstrating its robustness for complex sample matrices like human milk. lcms.cz

Parameter Typical Condition Reference
Column CarboPac PA-1 (250 mm × 2 mm ID) with a guard column rug.nlacs.org
Mobile Phase Gradient elution using Sodium Hydroxide (e.g., 0.1 M) and Sodium Acetate (e.g., 1 M in 0.1 M NaOH) rug.nlacs.org
Flow Rate 0.3 mL/min rug.nl
Column Temperature 20 °C lcms.czrug.nl
Detection Pulsed Amperometric Detection (PAD) with a gold electrode nih.gov

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

High-Performance Liquid Chromatography (HPLC) coupled with Charged Aerosol Detection (CAD) is a powerful technique for the label-free analysis of this compound and other HMOs. thermofisher.comthermofisher.com Unlike UV-Vis detectors, which require a chromophore, CAD is a mass-based detector that provides a near-universal response for any non-volatile analyte. thermofisher.com This makes it ideal for native glycans, which lack chromophores. thermofisher.com

The detection process involves nebulizing the column eluent into fine droplets, from which the mobile phase is evaporated, leaving behind analyte particles. These particles are then charged by a stream of ionized nitrogen gas, and the total charge is measured by an electrometer. The resulting signal is directly proportional to the mass of the analyte. thermofisher.com This technique has been shown to be precise and sensitive, with detection limits for native glycans in the low picomole range. thermofisher.com UHPLC systems combined with CAD can resolve glycans based on charge, size, and isomeric structure. thermofisher.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another valuable tool for this compound analysis, particularly after derivatization with a fluorescent tag. nih.gov In its native form, the high polarity of this compound makes it poorly retained on nonpolar reversed-phase columns (like C18). thermofisher.com However, by tagging the oligosaccharide with a hydrophobic molecule, its retention can be significantly increased, allowing for effective separation.

A common application involves the derivatization of this compound with anthranilic acid, followed by separation on a C18 column. nih.gov This approach leverages the hydrophobicity of the tag to achieve separation, while the tag's fluorescence allows for highly sensitive detection. nih.gov The separation is typically achieved using a gradient of an organic solvent like acetonitrile in an aqueous buffer. mdpi.comnih.gov This method has been used to determine the levels of this compound in human milk samples. nih.gov

Capillary Electrophoresis Applications for Identification and Migration Standards

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative for HMO analysis. Because neutral oligosaccharides like this compound lack a charge, analysis by CE requires a strategy to induce migration in an electric field. nih.gov This is typically achieved by derivatization, where a charged or fluorescent tag is attached to the molecule. nih.gov

This compound, often labeled with a fluorescent dye such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), is used as an analytical standard in these applications. glyxera.comunideb.hu In this role, it serves as a crucial reference marker for both identification and migration time. glyxera.com By comparing the migration time of unknown peaks in a sample to that of the pure, labeled this compound standard, researchers can confirm the presence of the compound in complex mixtures. glyxera.com The separation is performed in a capillary filled with a gel buffer, and detection is commonly achieved using laser-induced fluorescence (LIF). nih.gov

Derivatization Strategies for Enhanced Analytical Resolution and Detection (e.g., Anthranilic Acid Labeling)

Derivatization, or chemical labeling, is a key strategy to overcome the analytical challenges posed by native oligosaccharides like this compound. frontiersin.orgnih.gov The primary goals of derivatization are to improve detection sensitivity and enhance chromatographic or electrophoretic resolution. nih.gov

Anthranilic acid (AA), also known as 2-aminobenzoic acid (2-AA), is a widely used fluorescent tag for this purpose. nih.govnih.gov The labeling occurs via reductive amination, where the amino group of AA reacts with the aldehyde group at the reducing end of the this compound molecule. frontiersin.orgnih.gov

This labeling strategy offers several distinct advantages:

Enhanced Detection: The attached AA tag is fluorescent, allowing for highly sensitive detection in HPLC and CE systems, far exceeding the capabilities of methods like refractive index detection. nih.govnih.gov

Improved Chromatography: The hydrophobic nature of the AA tag enhances retention in RP-HPLC. nih.gov Furthermore, the negative charge on the AA tag at neutral or basic pH makes it suitable for various separation modes, including hydrophilic interaction liquid chromatography (HILIC) and anion-exchange chromatography. nih.gov

Increased MS Sensitivity: AA labeling has been shown to improve ionization efficiency and sensitivity in mass spectrometry detection. frontiersin.org

Computational Approaches in Lnfp I Research

In Silico Structural Modeling and Ligand Docking Simulations (e.g., α1,2-FucT)

In silico structural modeling and ligand docking simulations are valuable techniques for investigating the potential interactions between LNFP I and enzymes involved in its synthesis or metabolism. Specifically, α1,2-fucosyltransferase (α1,2-FucT) is an enzyme responsible for the transfer of fucose to the precursor structure of this compound. Computational approaches, including in silico structural modeling of α1,2-FucT and docking simulations with various ligands, have been employed in efforts to engineer this enzyme for the selective production of this compound. nih.gov These studies aim to understand how this compound or its precursors bind to the enzyme's active site and how modifications to the enzyme might alter its substrate specificity, potentially reducing the formation of byproducts like 2'-fucosyllactose (B36931) (2'-FL). nih.gov Ligand docking generally involves predicting the preferred orientation and binding affinity of a ligand, such as this compound or its components, to a target protein, like α1,2-FucT. imrpress.comarxiv.org This computational technique is widely applied in structure-based design to understand molecular interactions. imrpress.comschrodinger.com

Molecular Dynamics (MD) Simulations for Enzyme-Ligand Complexes and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules, including enzyme-ligand complexes, over time. numberanalytics.comresearchgate.net While specific published MD simulation studies focusing solely on this compound complexes were not prominently found in the search results, the principles and applications of MD simulations are highly relevant to understanding the behavior of this compound and its interactions with enzymes. MD simulations can provide detailed information on the dynamic processes that govern protein function and stability. numberanalytics.com They can be used to study the binding of ligands to proteins, offering insights into the thermodynamics and kinetics of binding, and to investigate protein conformational dynamics, which are crucial for understanding the mechanisms of protein function. numberanalytics.comresearchgate.net Analyzing MD simulation results involves understanding the simulation output and trajectory analysis, identifying key metrics and observables for protein and enzyme behavior (such as binding free energy and conformational dynamics), and visualizing and interpreting the results. numberanalytics.com Conformational dynamics of a protein or enzyme can be analyzed using methods like principal component analysis (PCA) or dihedral angle analysis. numberanalytics.com Applying MD simulations to complexes of enzymes like α1,2-FucT with this compound or its precursors could provide insights into the stability of the complex, the conformational changes that occur upon binding, and the flexibility of both the enzyme and the glycan, complementing the static view provided by docking studies.

Computational Glycan Sequencing and Metaglycome Analysis (e.g., GlycomeSeq)

Computational approaches are essential for the high-throughput sequencing and analysis of complex glycomes, such as the human milk metaglycome which contains this compound and numerous other glycans, including many isomers. oup.comnih.govresearchgate.net One such computational approach is GlycomeSeq. oup.comnih.govresearchgate.net GlycomeSeq is a software package developed for the automated meta-analysis of experimental data to sequence human milk glycans. oup.com This approach combines experimental data, such as mass spectrometry analysis for glycan composition and interrogation with lectins and antibodies, with a database of predicted structures based on the known biosynthetic pathways (a "virtual glycome"). oup.comnih.gov By matching predicted structures against experimental data, GlycomeSeq can deduce the structures of soluble glycans within a metaglycome. oup.comnih.gov This computational method helps to reduce the large number of candidate glycans from the many possible isomers for a given composition, aiding in the identification of specific structures like this compound within complex mixtures. oup.com

Prediction of Spectroscopic Properties for Isomeric Differentiation

The accurate identification and differentiation of glycan isomers, including this compound and its structural variants like LNFP II, LNFP III, LNFP V, and LNFP VI, present significant analytical challenges due to their subtle structural differences. sci-hub.seacs.orgnih.gov Computational prediction of spectroscopic properties, often in conjunction with experimental techniques like ion mobility spectrometry (IMS) and mass spectrometry (MS), is a valuable approach for tackling this problem. sci-hub.seacs.orgnih.govresearchgate.netepfl.ch Vibrational spectroscopy, such as infrared (IR) spectroscopy, provides a unique identifying fingerprint for molecules due to its sensitivity to precise molecular structure. acs.orgepfl.ch Computational methods can be used to predict the theoretical spectra of different isomers, which can then be compared to experimental spectra to confirm identities. acs.org Combining IMS, which separates ions based on their size, shape, and charge, with MS and spectroscopic techniques allows for the differentiation of isomers that may have similar mass-to-charge ratios. sci-hub.senih.govresearchgate.netepfl.ch Computational prediction of collision cross section (CCS) values, which are measured in IMS, can also aid in the identification and differentiation of glycan isomers. nih.govuni.lu A database of predicted or reference spectra for known isomers, such as LNFP isomers, is crucial for the computational identification of individual components in the spectra of mixtures, even when ion mobility separation is not complete. acs.org

Synthesis and Application of Lnfp I Derivatives for Research

Chemical Functionalization for Analytical and Binding Assays

The synthesis of derivatized Lacto-N-fucopentaose I (LNFP I) is crucial for its application in a variety of analytical and biochemical assays. Chemical functionalization allows for the attachment of reporter molecules, affinity tags, or immobilization onto solid supports, thereby facilitating the study of its biological interactions and functions.

Fluorescently Labeled this compound for Detection and Migration Standards

Fluorescently labeled this compound serves as a valuable tool for its detection and quantification in complex biological samples. The derivatization of the reducing terminus of the oligosaccharide with a fluorescent dye enables its use as a standard in analytical techniques such as capillary (gel) electrophoresis and liquid chromatography applications. This labeling provides a sensitive method for identifying and measuring this compound levels, which is essential for understanding its distribution and metabolism.

Table 1: Applications of Fluorescently Labeled this compound

ApplicationTechniquePurpose
Identification StandardCapillary (Gel) ElectrophoresisTo determine the migration time of this compound.
Retention Time StandardLiquid ChromatographyTo determine the retention time of this compound.
QuantificationHigh-Performance Liquid Chromatography (HPLC) with Fluorescence DetectionTo measure the concentration of this compound in various samples.

Biotinylated and Azide-Linked this compound for Conjugation Chemistry

The synthesis of biotinylated and azide-linked this compound derivatives opens up a wide range of possibilities for studying its molecular interactions through conjugation chemistry.

Biotinylation of this compound allows for its high-affinity binding to streptavidin or avidin. This interaction is widely exploited in various detection and purification systems. Biotin can be attached to the oligosaccharide through a linker arm, creating a versatile probe for studying this compound-binding proteins and enzymes.

Azide-linked this compound is a key component for bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This reaction allows for the efficient and specific conjugation of this compound to alkyne-modified biomolecules, surfaces, or reporter molecules under mild conditions. This strategy is instrumental in creating customized probes for investigating the biological roles of this compound.

Table 2: Conjugation Chemistry of this compound Derivatives

DerivativeConjugation PartnerLinkageApplication
Biotinylated this compoundStreptavidin/AvidinBiotin-Streptavidin InteractionAffinity purification, enzyme-linked immunosorbent assays (ELISAs), surface plasmon resonance (SPR).
Azide-Linked this compoundAlkyne-modified molecules1,2,3-TriazoleBioorthogonal labeling, creation of targeted probes, immobilization on surfaces.

Grafting on Solid Supports for Affinity Chromatography

Immobilization of this compound onto solid supports is a fundamental technique for affinity chromatography. This method is used to isolate and purify proteins that specifically bind to this compound from complex biological mixtures. The oligosaccharide can be covalently attached to a solid matrix, such as agarose beads, through a linker arm. The resulting affinity matrix allows for the selective capture of this compound-interacting proteins, which can then be eluted and identified. This approach is invaluable for discovering and characterizing novel this compound receptors and binding partners.

Exploration of Structurally Modified this compound Analogues for Functional Studies

The synthesis of structurally modified analogues of this compound is a powerful strategy for dissecting the molecular basis of its biological functions. mdpi.com By systematically altering the structure of the native oligosaccharide, researchers can investigate the specific structural features required for its recognition by binding partners and its subsequent biological activities.

Chemoenzymatic synthesis has emerged as a highly effective method for producing a variety of human milk oligosaccharide (HMO) analogues, including derivatives of this compound. researchgate.netresearchgate.net This approach combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions, allowing for the creation of a diverse library of structurally defined oligosaccharides. researchgate.net For instance, different glycosyltransferases can be used to introduce or remove specific sugar residues, or to alter the linkages between them. mdpi.comnih.gov

These synthetic analogues can be used in functional studies to probe the structure-activity relationships of this compound. For example, by comparing the binding of different analogues to a specific lectin or receptor, it is possible to identify the key monosaccharide units and linkages that are critical for recognition. Furthermore, these analogues can be used in cell-based assays to investigate how structural modifications affect the ability of this compound to modulate cellular responses, such as immune cell activation or pathogen binding. nih.govresearchgate.net The insights gained from these studies are crucial for understanding the diverse biological roles of this compound and for the potential development of this compound-based therapeutics.

Table 3: Examples of Potential Structural Modifications of this compound for Functional Studies

ModificationPurpose of Study
Removal of the fucose residueTo determine the role of fucosylation in binding and activity.
Alteration of the glycosidic linkagesTo investigate the importance of the specific oligosaccharide conformation.
Substitution of monosaccharide unitsTo probe the specific recognition of individual sugar residues.
Addition of other functional groupsTo create novel probes with altered properties for functional assays.

Ecological and Interindividual Contexts of Lnfp I Occurrence

Variability in Human Milk Oligosaccharide Profiles

The composition and concentration of HMOs, including LNFP I, vary significantly among individual women. This interindividual variability is a defining characteristic of human milk and is influenced by several key factors. researchgate.netdsm-firmenich.com

Influence of Maternal Secretor Status (FUT2 Genotype) on this compound Presence

Maternal secretor status, primarily determined by the fucosyltransferase 2 (FUT2) gene genotype, is a major determinant of the presence and levels of α-1,2-fucosylated HMOs like this compound in breast milk. researchgate.netfrontiersin.orgmdpi.com Women who are classified as "secretors" possess an active FUT2 gene, enabling the synthesis of α-1,2-fucosylated glycans. researchgate.netfrontiersin.org Consequently, their milk typically contains higher concentrations of this compound and 2'-fucosyllactose (B36931) (2'-FL). researchgate.netfrontiersin.orgmdpi.com Conversely, mothers who are homozygous for a non-functional variant of the FUT2 gene are considered "non-secretors" and produce milk with significantly lower levels, often below the limit of quantification, of these α-1,2-fucosylated HMOs. researchgate.netfrontiersin.orgcam.ac.uknih.gov Studies have shown a strong correlation between the FUT2 single nucleotide polymorphism (SNP) rs601338 and the concentrations of both 2'-FL and this compound in breast milk. frontiersin.orgnestlenutrition-institute.org

Geographical and Environmental Factors Influencing Human Milk Oligosaccharide Profiles

Beyond genetics, geographical location and environmental factors can also influence the composition and concentration of HMOs in human milk. dsm-firmenich.comresearchgate.netfrontiersin.orgfrontiersin.org While the exact mechanisms are still being elucidated, factors such as maternal diet, lifestyle, ethnicity, exposure to pollutants, and even residential green environments have been suggested to play a role in shaping the HMO profile. researchgate.netfrontiersin.orgfrontiersin.orgnih.gov These external factors can contribute to the observed variations in HMO composition across different populations and regions. researchgate.netfrontiersin.orgfrontiersin.org

Dynamics of this compound Concentration Across Lactation Stages

The concentration of this compound in human milk is not constant throughout the lactation period; it undergoes dynamic changes. nih.govcambridge.org Generally, the total concentration of HMOs is highest in colostrum and tends to decrease as lactation progresses towards mature milk. frontiersin.orgnih.govcambridge.orgwjgnet.com However, the temporal trends can vary for individual HMOs. Some studies indicate that this compound concentrations may be highest during the early transitional milk phase (around day 4-7 postpartum) before declining in mature milk. nih.gov Other research suggests that this compound, similar to 2'-FL, shows a general downward trend from colostrum to mature milk. nih.gov

Here is a representative table illustrating the general trend of this compound concentration across lactation stages based on research findings:

Lactation StageRelative this compound Concentration
ColostrumHigh
Transitional Milk (Early)Potentially Highest nih.gov
Mature MilkLower than Colostrum/Early Transitional Milk nih.govcambridge.org
Late LactationLower cambridge.org

Note: This table represents a general trend observed in some studies and individual variations exist.

Q & A

Q. What are the primary structural characteristics of LNFP I, and how do they influence its biological recognition?

this compound (Lacto-N-fucopentaose I) is characterized by a terminal α-1,2-fucosyl linkage on the galactose residue of the LNT (lacto-N-tetraose) backbone. This structure is critical for interactions with pathogens like rotavirus, where the VP8 domain binds to the terminal glucose and fucose residues . Validation of its structure involves enzymatic assays (e.g., hydrolysis by α-1,2-specific fucosidases) and chromatographic techniques (PGC column analysis) to confirm linkage specificity .

Q. What experimental methods are commonly used to detect this compound in cellular or synthetic systems?

Western blotting with anti-LNFP I antibodies is a standard method, as demonstrated in human iPS cells, where multiple glycosylated bands are observed due to the heterogeneous nature of glycans . High-performance anion-exchange chromatography (HPAEC) and mass spectrometry are also employed to quantify this compound isomers and verify purity in synthetic preparations .

Q. How is this compound distinguished from other fucosylated glycans, such as LNFP II or III?

this compound is differentiated by its α-1,2-fucosyl linkage on galactose, whereas LNFP II and III have α-1,3/4- or α-1,6-linkages on GlcNAc or other residues. Enzymatic hydrolysis with linkage-specific fucosidases (e.g., TmαFuc for α-1,2 linkages) and comparative chromatography retention times are key discriminative methods .

Advanced Research Questions

Q. What challenges arise in achieving regioselective synthesis of this compound using GH29A α-L-fucosidases, and how can they be addressed?

GH29A enzymes like TfFuc1 and Mfuc5 exhibit mixed regioselectivity, producing multiple this compound isomers (e.g., α-1,2 vs. α-1,6 linkages). Protein engineering (e.g., TmαFuc P25 mutant) has improved α-1,2 specificity, but reaction optimization (pH, donor/acceptor ratios) and kinetic monitoring (e.g., time-resolved HPLC) are critical to minimize byproducts .

Q. How do contradictory data on transfucosylation yields between enzyme variants inform experimental design?

For example, TfFuc1 achieves 35% this compound yield, while Mfuc5 yields only 7.3% due to poorer regioselectivity. Researchers must standardize reaction conditions (e.g., 60-min assays at 37°C) and validate results with orthogonal methods (e.g., enzymatic degradation assays) to reconcile discrepancies .

Q. What methodologies resolve ambiguities in this compound isomer identification when chromatographic separation is insufficient?

Combining enzymatic hydrolysis (e.g., TmαFuc for α-1,2 linkage degradation) with structural analysis (NMR or MS/MS fragmentation) can distinguish isomers. For instance, this compound isomer 1 is fully hydrolyzed by TmαFuc, while isomers 2/3 resist degradation, indicating non-α-1,2 linkages .

Q. How can researchers ensure reproducibility in this compound expression studies, given glycosylation heterogeneity?

Use cell lines with stable glycosylation profiles (e.g., iPS cells) and include rigorous controls (e.g., HEK293 cells as this compound-negative controls). Data normalization to housekeeping proteins and repeated blotting under denaturing conditions reduce variability in Western analyses .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing transfucosylation yield data with high variability?

Employ non-parametric tests (e.g., Mann-Whitney U) for small sample sizes and use error bars representing standard deviations from triplicate experiments. For time-course data (e.g., Figure 3 in ), nonlinear regression models can quantify reaction kinetics.

Q. How should researchers document this compound synthesis protocols to meet reproducibility standards?

Follow guidelines from Beilstein Journal of Organic Chemistry:

  • Include detailed experimental sections (enzyme concentrations, incubation times).
  • Deposit raw chromatograms and spectral data in supplementary materials.
  • Reference commercial reagents (e.g., Trident Plus Western HRP Substrate) with lot numbers .

Q. What strategies mitigate biases when interpreting this compound’s role in pathogen binding studies?

Use isogenic cell lines (this compound-expressing vs. knockout) and competitive inhibition assays with free glycans. Validate findings with structural biology techniques (e.g., X-ray crystallography of VP8-LNFP I complexes) to confirm direct interactions .

Tables for Key Findings

EnzymeThis compound Yield (%)Dominant Isomer (%)Regioselectivity IssuesReference
TfFuc13593 (α-1,2)LNFP II isomer byproduct (α-1,6)
Mfuc57.353 (α-1,2)Multiple minor isomers (4.2%)
TmαFuc (WT)10100 (α-1,2)Low activity, requires engineering

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.